molecular formula C20H19Cl2N5O3S B286112 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B286112
M. Wt: 480.4 g/mol
InChI Key: APTYJFHMQKNPEG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and have potential as an anti-angiogenic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include further studies on its mechanism of action, its potential as an anti-angiogenic agent, and its use in combination with other drugs for cancer treatment. Additionally, research could be conducted on its potential applications in other fields, such as neurology and immunology.
In conclusion, 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate its effects and potential applications.

Synthesis Methods

The synthesis method for 2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting product is then treated with N-methylmorpholine and benzyl chloroformate to obtain the final compound.

Scientific Research Applications

2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

Molecular Formula

C20H19Cl2N5O3S

Molecular Weight

480.4 g/mol

IUPAC Name

2,4-dichloro-N-[[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C20H19Cl2N5O3S/c1-27-17(10-23-19(29)13-8-7-12(21)9-14(13)22)25-26-20(27)31-11-18(28)24-15-5-3-4-6-16(15)30-2/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

APTYJFHMQKNPEG-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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